

Application Notes and Protocols for Orteronel ((R)-enantiomer) in Cell Culture Experiments

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Compound of Interest

Compound Name: Orteronel, (R)-

Cat. No.: B1251005

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Introduction

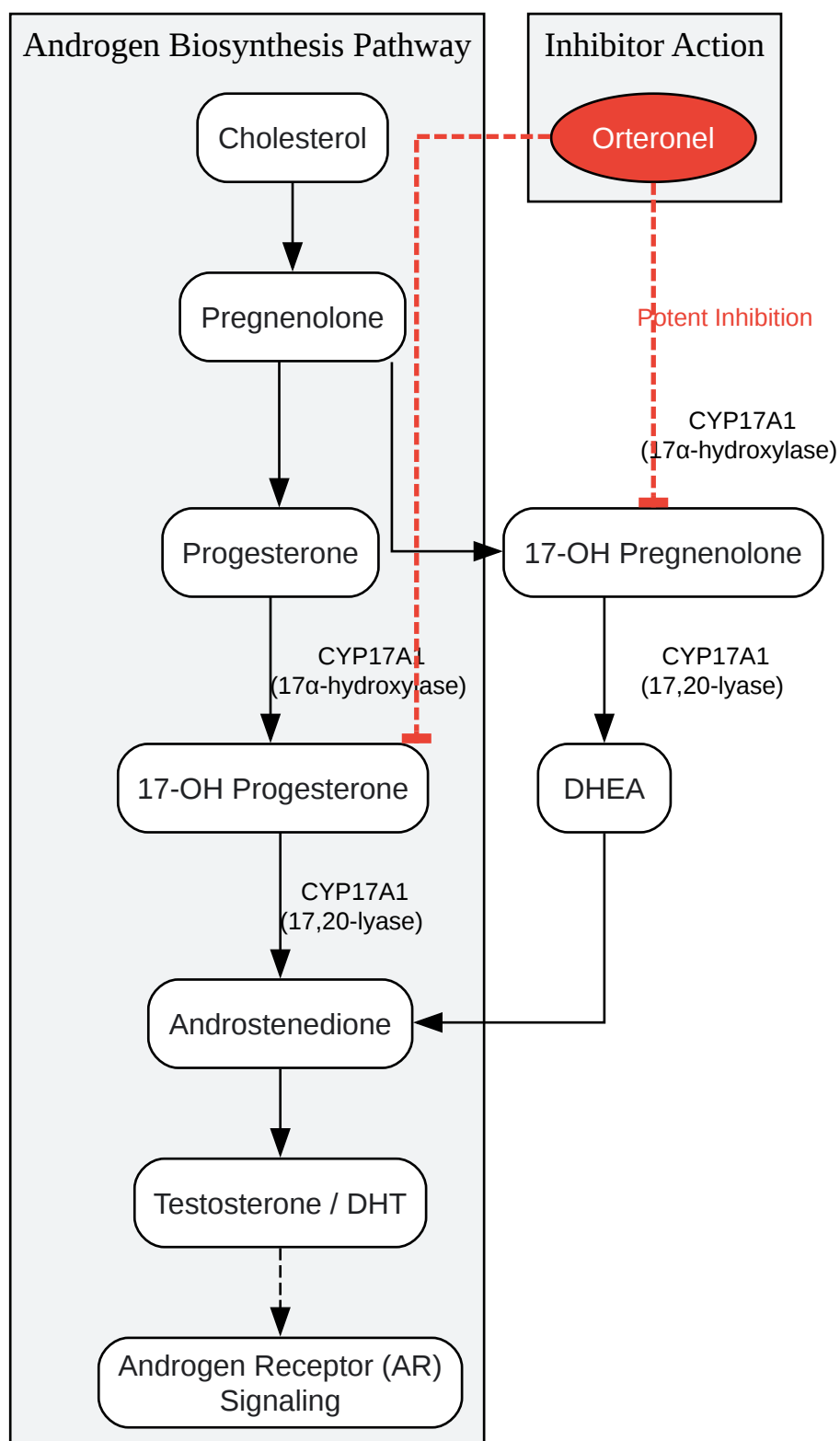
Orteronel (TAK-700) is a non-steroidal, selective inhibitor of the enzyme Cytochrome P450 17A1 (CYP17A1).[1][2] This enzyme is a critical component in the androgen biosynthesis pathway, playing a key role in the production of androgen precursors.[1][3] Orteronel specifically targets the 17,20-lyase activity of CYP17A1, which is essential for producing dehydroepiandrosterone (DHEA) and androstenedione.[1][2][4] By inhibiting this enzyme in the testes, adrenal glands, and prostate tumor tissue, Orteronel effectively reduces the levels of androgens like testosterone that are crucial for the growth of most prostate cancer cells.[1][4][5]

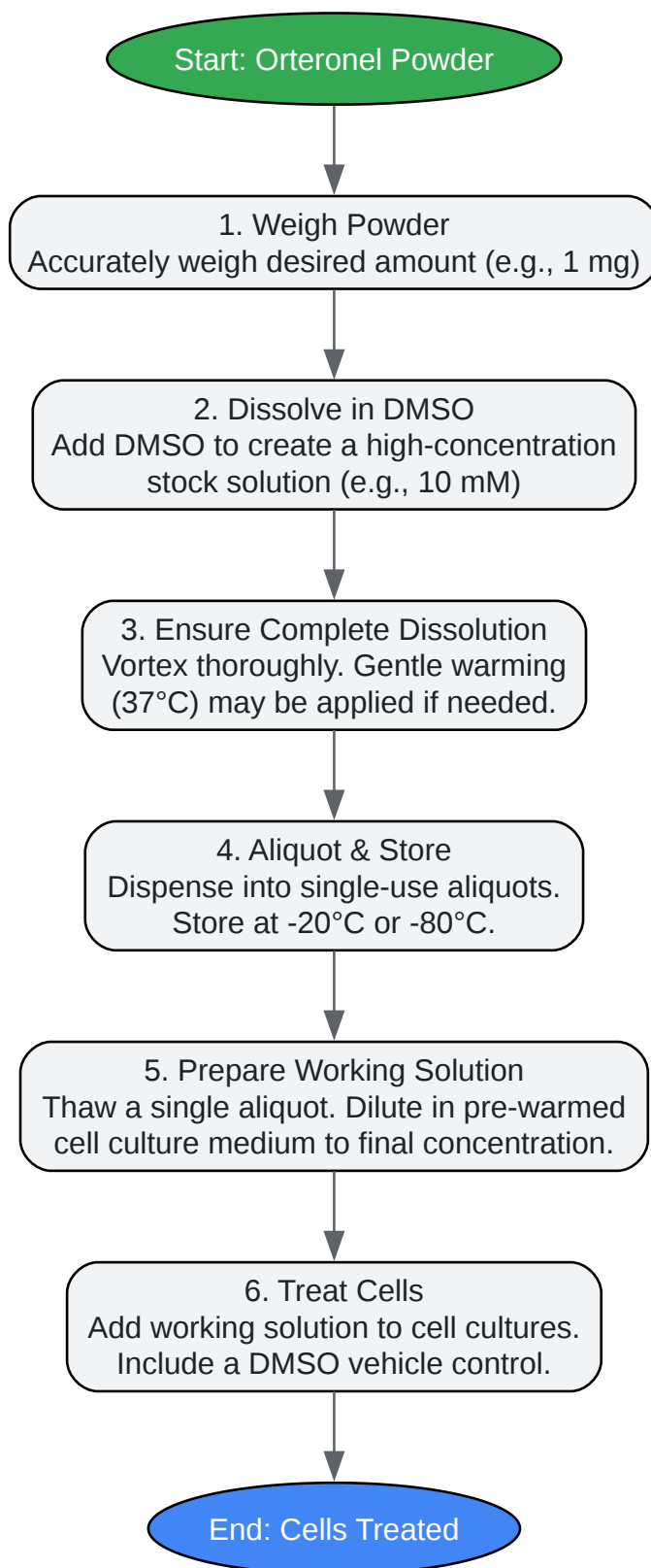
While the clinical development of Orteronel for prostate cancer was terminated as it did not meet the primary endpoint of improving overall survival in Phase III trials, it remains a valuable tool for preclinical research into androgen signaling, hormone-driven cancers, and mechanisms of therapeutic resistance.[1][2][6] These notes provide detailed protocols for the preparation and application of Orteronel in in vitro cell culture experiments.

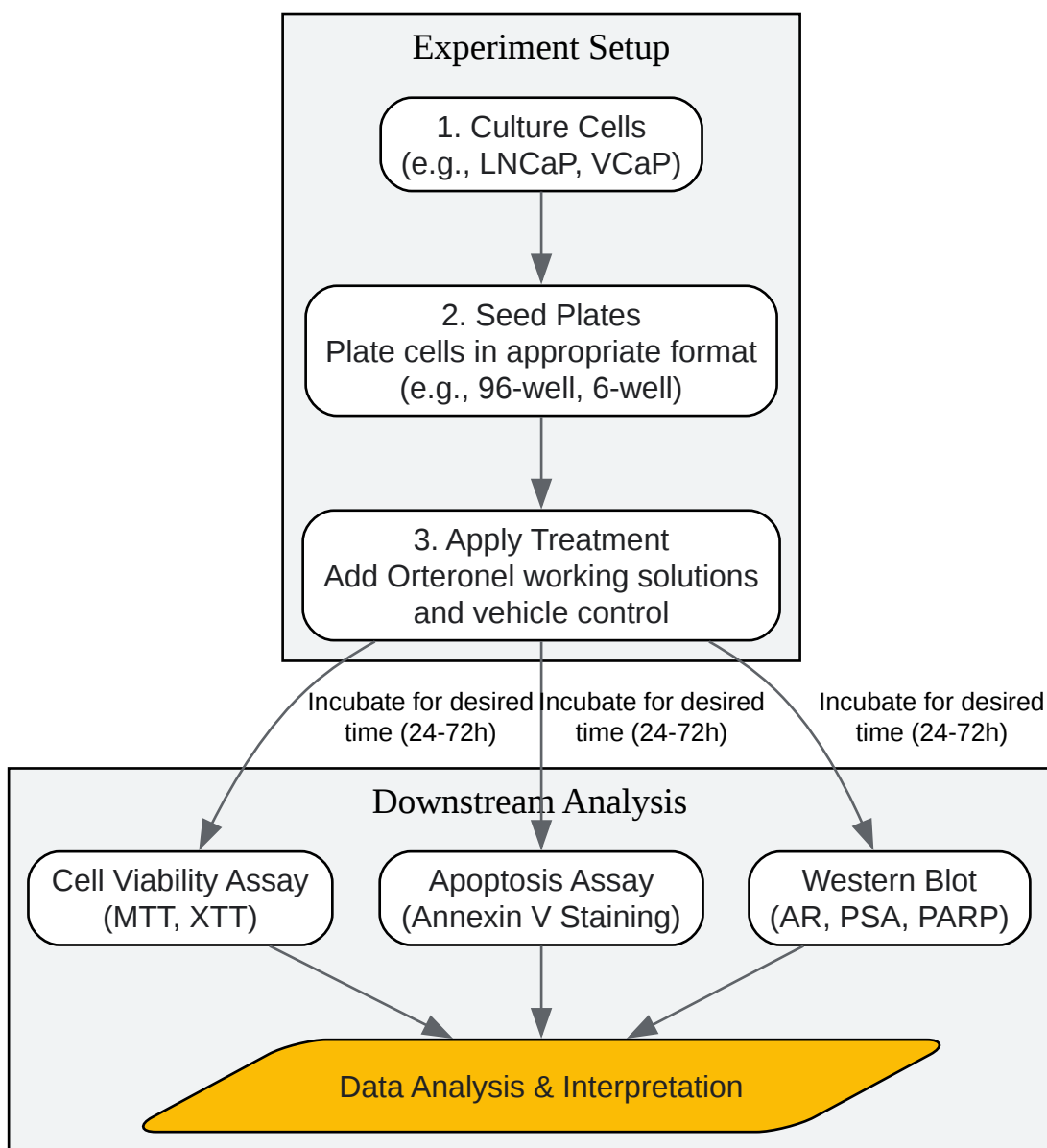
Mechanism of Action

Orteronel is a more potent inhibitor of CYP17A1's 17,20 lyase activity compared to its 17 α -hydroxylase activity.[4] This selectivity is significant because it reduces the impact on cortisol synthesis, a pathway reliant on 17 α -hydroxylase.[4] In human adrenal tumor cell cultures, Orteronel treatment resulted in a potent suppression of DHEA that was 27-fold greater than its suppression of cortisol.[3][4] This action effectively blocks the production of androgens, which

in turn inhibits the activation of the androgen receptor (AR), a key driver of proliferation in hormone-sensitive prostate cancer cells.[7][8]







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